

A Technical Guide to the Solubility and Stability of D-Sotalol

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Compound of Interest

Compound Name: Scytalol D

Cat. No.: B15590462

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Disclaimer: The term "**Scytalol D**" does not correspond to a recognized chemical entity in scientific literature. This document proceeds under the assumption that the query refers to D-Sotalol, the dextrorotatory enantiomer of Sotalol. Sotalol is an antiarrhythmic agent with both beta-adrenergic blocking (Class II) and cardiac action potential duration prolonging (Class III) properties[1][2]. The d-enantiomer, D-Sotalol, is considered a "pure" Class III agent, as it is essentially devoid of beta-blocking activity[3]. This guide provides a comprehensive overview of the solubility and stability profiles of D-Sotalol, targeted at researchers and drug development professionals.

Solubility Profile

Sotalol hydrochloride is a hydrophilic compound, and the U.S. FDA considers it a highly soluble drug substance[1][4]. Its solubility in various aqueous and organic solvent systems is critical for formulation development, from oral solutions to parenteral preparations. Quantitative solubility data is summarized in Table 1.

Table 1: Solubility of Sotalol Hydrochloride in Various Solvents

Solvent System	Concentration	Temperature	Reference
Water	15.44 mg/mL (50 mM)	Not Specified	
Water	20 mg/mL	Not Specified	[5][6]
Phosphate Buffered Saline (PBS), pH 7.2	Approx. 10 mg/mL	Not Specified	[7]
Dimethyl Sulfoxide (DMSO)	Approx. 20 mg/mL	Not Specified	[7]
Dimethylformamide (DMF)	Approx. 20 mg/mL	Not Specified	[7]
Ethanol	Soluble	Not Specified	[1][8][9]
Methanol	Soluble	Not Specified	[5][8]
Propylene Glycol	Soluble	Not Specified	[1]
Chloroform	Slightly Soluble	Not Specified	[1]

Stability Profile

The stability of Sotalol is a key factor for its storage, formulation, and clinical use. Studies have evaluated its stability in the solid state, in various solutions, and under forced degradation conditions.

Solid-State Stability

When supplied as a crystalline solid (hydrochloride salt), Sotalol is highly stable. It can be stored at -20°C for at least four years without significant degradation[7].

Solution and Formulation Stability

While simple aqueous solutions of Sotalol hydrochloride are not recommended for storage longer than one day, extemporaneously prepared oral suspensions using commercial vehicles exhibit excellent stability[7]. These formulations are crucial for pediatric use where a liquid dosage form is required[10][11]. A study on a 5 mg/mL Sotalol hydrochloride suspension

showed significant stability over a 3-month period under both refrigerated and room temperature conditions[10].

Table 2: Chemical Stability of 5 mg/mL Sotalol HCl Oral Suspensions Over 91 Days

Formulation Vehicle	Storage Temperature	Mean % of Initial Concentration Remaining	Reference
Ora Plus®:Ora Sweet® (1:1)	4°C (Refrigerated)	≥ 98.9%	[10]
Ora Plus®:Ora Sweet® (1:1)	25°C (Room Temp)	≥ 95.5%	[10]
1% Methylcellulose:Simpl e Syrup (1:9)	4°C (Refrigerated)	≥ 95.5%	[10]
1% Methylcellulose:Simpl e Syrup (1:9)	25°C (Room Temp)	≥ 94.4%	[10]

Throughout these studies, no significant changes in pH or physical appearance were observed[10][11].

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. Sotalol hydrochloride has been subjected to stress conditions of hydrolysis, oxidation, and photolysis as per ICH guidelines[12][13].

- Acidic Conditions: Degradation of Sotalol was observed under acidic hydrolysis (e.g., in 0.1 M HCl)[11][12].
- Basic Conditions: The drug was found to be stable under basic hydrolysis conditions[11][12].

- **Oxidative Conditions:** Significant degradation was observed when Sotalol was exposed to strong oxidative conditions, such as 30% hydrogen peroxide[11][12].
- **Photolytic and Thermal Conditions:** The drug is stable under photolytic stress and was not degraded by heat[11][12].

The kinetics of acidic and oxidative degradation have been shown to follow a pseudo-first-order reaction[13].

Experimental Protocols

Detailed and validated analytical methods are crucial for accurately assessing the solubility and stability of a drug substance.

Protocol: Stability-Indicating HPLC Method

This method is designed to separate the active pharmaceutical ingredient (API) from its degradation products, thus providing a reliable measure of its stability.

Objective: To quantify the concentration of Sotalol hydrochloride and resolve it from any potential degradants.

Methodology:

- **Chromatographic System:** A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
- **Column:** C18 reversed-phase column[12].
- **Mobile Phase:** An isocratic mobile phase consisting of 80 mM potassium dihydrogen phosphate and acetonitrile in a 90:10 (v/v) ratio[12]. The mobile phase should be filtered and degassed prior to use.
- **Flow Rate:** Maintained at a constant 0.8 mL/min[12].
- **Column Temperature:** Ambient[12].
- **Detection:** UV detection is performed at a wavelength of 227 nm[12].

- Sample Preparation:
 - For stability samples, accurately dilute the formulation with the mobile phase to a final concentration within the linear range of the assay (e.g., 5-100 µg/mL)[12].
 - For solubility studies, saturate the solvent with the drug, filter the solution to remove undissolved solids, and dilute the filtrate for analysis.
- Calibration: Prepare a series of standard solutions of Sotalol hydrochloride of known concentrations. Inject these standards to generate a calibration curve by plotting peak area against concentration. The determination coefficient (R^2) should be ≥ 0.999 [12].
- Analysis: Inject the prepared samples into the HPLC system. The concentration of Sotalol is determined by comparing the peak area of the analyte to the calibration curve.

Protocol: Forced Degradation Study

Objective: To investigate the intrinsic stability of Sotalol by subjecting it to accelerated degradation conditions.

Methodology:

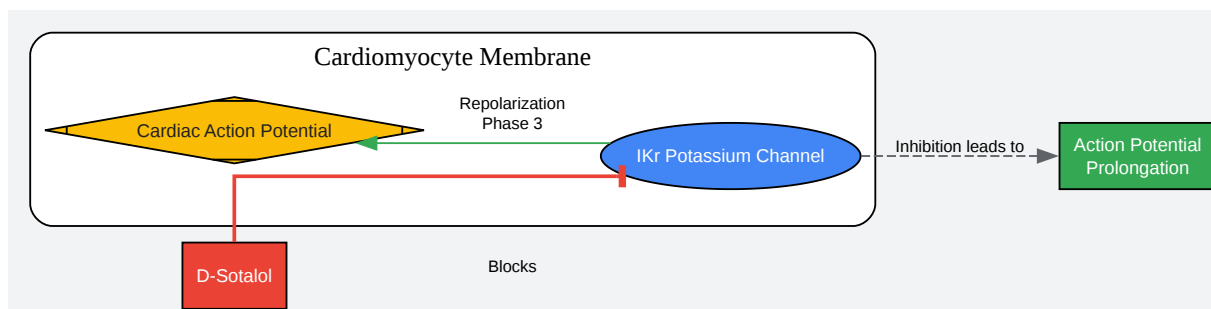
- Sample Preparation: Prepare stock solutions of Sotalol hydrochloride in a suitable solvent.
- Acid Hydrolysis:
 - Mix the drug solution with an equal volume of an acid solution (e.g., 0.1 M HCl)[13].
 - Incubate the mixture (e.g., at 80°C for a specified time).
 - At defined time points, withdraw aliquots, neutralize with a base (e.g., 0.1 M NaOH), and dilute with the mobile phase for HPLC analysis[13].
- Base Hydrolysis:
 - Mix the drug solution with an equal volume of a basic solution (e.g., 0.1 M NaOH)[13].

- Follow the incubation and sampling procedure as described for acid hydrolysis, neutralizing with acid before analysis.
- Oxidative Degradation:
 - Mix the drug solution with an oxidizing agent (e.g., 3-30% H₂O₂)[12][13].
 - Store the mixture (e.g., at room temperature for a specified time).
 - Withdraw aliquots at time points and dilute for HPLC analysis.
- Photostability:
 - Expose the drug solution and solid drug powder to UV light (e.g., in a photostability chamber) for a defined period.
 - Prepare samples for analysis and compare against a control sample protected from light.
- Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method (as described in Protocol 3.1) to determine the percentage of degradation and to observe the formation of any degradation products.

Visualized Mechanisms and Workflows

Mechanism of Action of D-Sotalol

D-Sotalol exerts its Class III antiarrhythmic effect by blocking the rapid component of the delayed rectifier potassium current (I_{Kr}) in cardiomyocytes. This action prolongs the repolarization phase of the cardiac action potential, thereby increasing the effective refractory period.

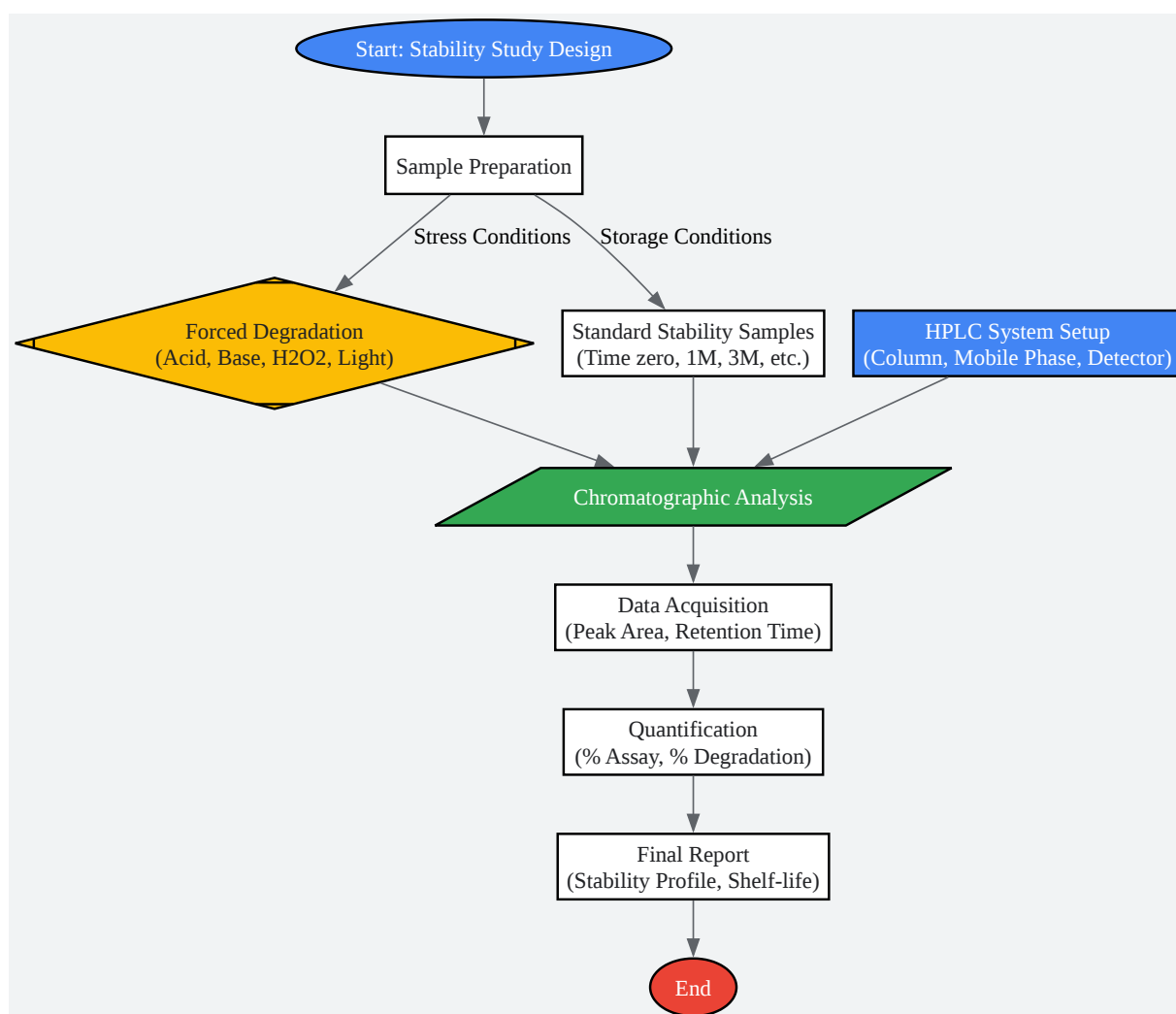


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Caption: Mechanism of D-Sotalol blocking the IKr potassium channel.

Workflow for HPLC Stability Analysis

The following diagram outlines a typical workflow for conducting a stability study of a pharmaceutical product using a stability-indicating HPLC method.



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Caption: General workflow for a stability-indicating HPLC analysis.

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